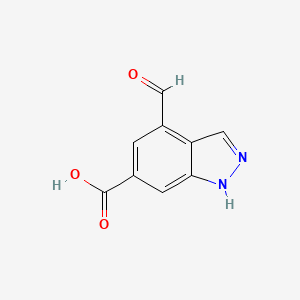
4-formyl-1H-indazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-formyl-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and formylation steps. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: 4-Carboxy-1H-indazole-6-carboxylic acid.
Reduction: 4-Hydroxymethyl-1H-indazole-6-carboxylic acid.
Substitution: 4-Bromo-1H-indazole-6-carboxylic acid.
Scientific Research Applications
4-Formyl-1H-indazole-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-formyl-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- 1H-Indazole-4-carboxylic acid
- 1H-Indazole-6-carboxylic acid
- 4-Hydroxy-1H-indazole-6-carboxylic acid
Comparison: 4-Formyl-1H-indazole-6-carboxylic acid is unique due to the presence of both formyl and carboxylic acid functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, this compound offers a versatile scaffold for chemical modifications, making it valuable in drug discovery and development .
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-formyl-1H-indazole-6-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-4-6-1-5(9(13)14)2-8-7(6)3-10-11-8/h1-4H,(H,10,11)(H,13,14) |
InChI Key |
JGZBKLXXMPUXQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C=O)C=NN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



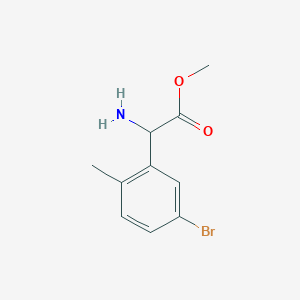
![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)


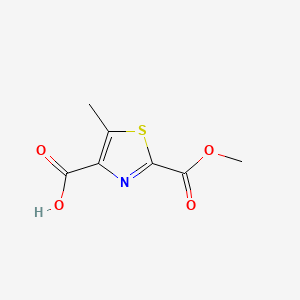
![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
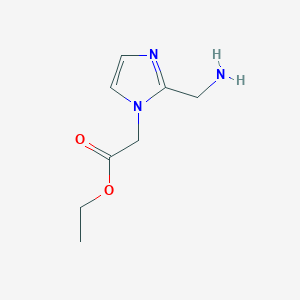
![3-(Benzo[d]thiazol-2-yl)-2,2-difluoropropanoic acid](/img/structure/B13543021.png)
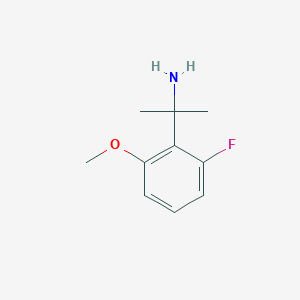

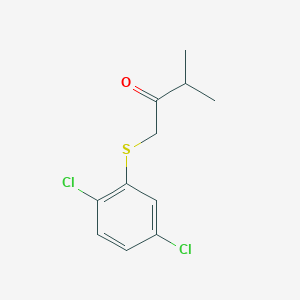
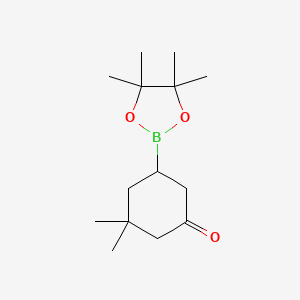
![ethyl4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylatehydrochloride](/img/structure/B13543067.png)
